3-Chloro-4-(3-hydroxypyrrolidin-1-YL)benzaldehyde
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Overview
Description
3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound features a benzaldehyde core substituted with a chloro group and a hydroxypyrrolidinyl group, making it a versatile molecule for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzoic acid.
Reduction: 3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzyl alcohol.
Substitution: 3-Amino-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde.
Scientific Research Applications
3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxypyrrolidinyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzoic acid: An oxidation product of the compound.
3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzyl alcohol: A reduction product of the compound.
3-Amino-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde: A substitution product of the compound.
Uniqueness
3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c12-10-5-8(7-14)1-2-11(10)13-4-3-9(15)6-13/h1-2,5,7,9,15H,3-4,6H2 |
InChI Key |
NPMVPSCLORUQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)C=O)Cl |
Origin of Product |
United States |
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